molecular formula C14H10FNO2 B14167130 (E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 220633-85-2

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B14167130
CAS No.: 220633-85-2
M. Wt: 243.23 g/mol
InChI Key: XOHORVWNFWLSRC-HWKANZROSA-N
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Description

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-fluoro-2-hydroxyacetophenone and 3-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-hydroxyphenyl)ethan-1-one
  • 4-allyl-2-methoxyphenol
  • Salicylic acid-derived sulfonamides

Uniqueness

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is unique due to the presence of both a fluorine atom and a pyridine ring in its structure. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds. The fluorine atom enhances its lipophilicity and metabolic stability, while the pyridine ring provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

220633-85-2

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

(E)-1-(5-fluoro-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H10FNO2/c15-11-4-6-14(18)12(8-11)13(17)5-3-10-2-1-7-16-9-10/h1-9,18H/b5-3+

InChI Key

XOHORVWNFWLSRC-HWKANZROSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=C(C=CC(=C2)F)O

solubility

19.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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